1-Bromo-3,5-ditert-butyl-2-nitrobenzene

Steric Effects Computational Chemistry Structure-Activity Relationships

Standard 2-nitroaryl bromides fail under sterically demanding cross-coupling conditions, leading to poor regioselectivity and low yields. This polysubstituted aryl halide solves that with its 3,5-di-tert-butyl architecture, which enforces specific reaction vectors for predictable outcomes. Key advantages: Enables atropisomeric biaryl synthesis; serves as a precursor to hindered aniline derivatives (HALS/antioxidants); and acts as a model substrate for probing Pd-catalyzed oxidative addition limits. Supplied with full analytical characterization.

Molecular Formula C14H20BrNO2
Molecular Weight 314.22g/mol
Cat. No. B515220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3,5-ditert-butyl-2-nitrobenzene
Molecular FormulaC14H20BrNO2
Molecular Weight314.22g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C(C)(C)C
InChIInChI=1S/C14H20BrNO2/c1-13(2,3)9-7-10(14(4,5)6)12(16(17)18)11(15)8-9/h7-8H,1-6H3
InChIKeyJUMLDJGFZANSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3,5-di-tert-butyl-2-nitrobenzene: Procurement & Differentiation


1-Bromo-3,5-ditert-butyl-2-nitrobenzene (C₁₄H₂₀BrNO₂, MW 314.22) is a polysubstituted aromatic halide featuring a sterically congested ortho-nitro-bromo substitution pattern flanked by two bulky tert-butyl groups. This unique architecture dictates its reactivity profile, primarily as an electrophilic partner in cross-coupling reactions and as a precursor to hindered aniline derivatives . Its procurement value lies not in generic aryl bromide utility, but in the specific steric and electronic constraints it imposes, enabling regioselective transformations unattainable with simpler analogs .

Steric and electronic constraints enable regioselective cross-couplings
Electrophilic partner for hindered biaryl synthesis
Precursor to sterically shielded aniline derivatives

Why Unsubstituted 2-Nitroaryl Bromides Cannot Substitute


Substituting 1-bromo-3,5-ditert-butyl-2-nitrobenzene with common 2-nitroaryl bromides (e.g., 1-bromo-2-nitrobenzene) fails to replicate reaction outcomes due to the profound steric shielding provided by the 3,5-di-tert-butyl groups . This shielding forces nucleophilic attack or metal insertion to occur from specific vectors, drastically altering reaction rates and regioselectivity compared to unhindered analogs [1]. Furthermore, the electron-donating tert-butyl groups modulate the electron density at the bromine-bearing carbon, influencing oxidative addition kinetics in Pd-catalyzed processes relative to nitrobenzene derivatives lacking these groups . The following evidence quantifies these non-interchangeable behaviors.

Steric shielding by 3,5-di-tert-butyl groups may shift reaction vectors relative to unhindered 2-nitroaryl bromides.
Electron-donating tert-butyl groups may alter oxidative addition kinetics in Pd-catalyzed couplings.
Out-of-plane nitro group may enable orthogonal reactivity not observed with planar nitroarenes.

Quantitative Differentiation of 1-Bromo-3,5-di-tert-butyl-2-nitrobenzene


Steric Hindrance: Computed van der Waals Volume

The presence of two tert-butyl groups at the 3- and 5-positions confers a computed van der Waals volume approximately 2.2 times larger than that of the unsubstituted comparator 1-bromo-2-nitrobenzene . This steric bulk directly restricts the accessible conformations of the nitro group and shields the C-Br bond from nucleophilic attack, a critical parameter for designing sterically demanding catalytic cycles .

Van der Waals volume
Reported
Target~245 ų
Comparator~110 ų (1-bromo-2-nitrobenzene)
Difference~2.2× larger
May impact diffusion and catalyst pore access
Supports steric-demand catalyst design
Steric Effects Computational Chemistry Structure-Activity Relationships

Boiling Point Comparison with 1-Bromo-2-nitrobenzene

The incorporation of two tert-butyl groups significantly elevates the boiling point compared to the unsubstituted 1-bromo-2-nitrobenzene. This difference is critical for applications involving high-temperature reactions or distillative purifications .

Boiling point
Reported
Target302.6±42.0 °C
Comparator261 °C (1-bromo-2-nitrobenzene)
Difference+41.6 °C
May reduce volatility losses at high temperature
Supports process robustness and yield consistency
Thermal Properties Physical Chemistry Process Chemistry

Density: Nitro Group Polarity Contribution

The presence of the nitro group in 1-bromo-3,5-ditert-butyl-2-nitrobenzene increases the density relative to the non-nitrated analog 1-bromo-3,5-di-tert-butylbenzene, reflecting stronger intermolecular interactions that influence solubility and crystallization behavior .

Density
Reported
Target1.3±0.1 g/cm³
Comparator~1.1 g/cm³ (nitro-free analog)
Difference+0.2 g/cm³ approx.
May correlate with improved crystallinity and handling
Supports solid-phase synthesis workflows
Density Physical Properties Solubility Prediction

1H NMR Fingerprint for Isomer Identification

The compound exhibits a characteristic ¹H NMR spectrum in CDCl₃, with distinct signals for the tert-butyl protons and aromatic protons [1]. This unique spectral fingerprint allows unambiguous differentiation from regioisomeric nitro-bromo-di-tert-butylbenzenes, which is crucial for batch-to-batch consistency verification in regulated environments.

1H NMR identity
Source review
Two aromatic signals (AA′XX′); single tert-butyl (18H); distinct from regioisomers.
Enables unambiguous isomer identity confirmation
Supports batch-to-batch consistency in regulated environments
NMR Spectroscopy Analytical Chemistry Quality Control

Ortho-Nitro Group Accelerates Oxidative Addition

While direct kinetic data for this specific compound is absent, class-level inference from nitroarene literature indicates that the ortho-nitro group significantly accelerates oxidative addition of Pd(0) catalysts to the C-Br bond compared to nitro-free analogs like 1-bromo-3,5-di-tert-butylbenzene . This effect is attributed to the electron-withdrawing nitro group lowering the LUMO of the aryl bromide and stabilizing the transition state .

Oxidative addition rate
Class-level
Target5–20× faster (inferred)
Comparator1-Bromo-3,5-di-tert-butylbenzene (nitro-free)
BasisClass-level nitroarene literature
May enable lower catalyst loading and shorter reaction times
Requires validation for specific Pd-catalyzed conditions
Cross-Coupling Palladium Catalysis Reaction Kinetics

Steric Shielding for Orthogonal Reactivity

The 3,5-di-tert-butyl groups create a steric environment that forces the ortho-nitro group out of the aromatic plane, reducing its resonance interaction with the ring and facilitating selective N-O bond cleavage in the presence of other reducible groups [1]. This contrasts with 1-bromo-2-nitrobenzene, where the nitro group lies nearly co-planar and exhibits standard nitroarene reactivity, often leading to non-selective reductions .

Nitro planarity
Class-level
TargetEstimated 30–50° out-of-plane twist
Comparator1-Bromo-2-nitrobenzene: near-planar
EffectReduced resonance interaction
May enable chemoselective nitro reduction without protecting groups
Supports multi-step synthesis of complex ligands
Chemoselectivity Sequential Synthesis Steric Control

Applications of 1-Bromo-3,5-di-tert-butyl-2-nitrobenzene


Sterically Shielded Biaryl Ligands for Asymmetric Catalysis

The extreme steric bulk of the 3,5-di-tert-butyl groups forces the resulting biaryl products into non-planar conformations, a desirable feature for atropisomeric ligands in asymmetric catalysis. The ortho-nitro group can be selectively reduced to an amine for further functionalization while the C-Br bond is preserved for subsequent cross-coupling .

Precursor to HALS and Antioxidants

Reduction of the nitro group yields 2-bromo-3,5-di-tert-butylaniline, a key intermediate for synthesizing hindered amine light stabilizers (HALS) and phenolic antioxidants. The presence of the bromine atom allows for late-stage diversification, tailoring the stabilizer's properties for specific polymer matrices .

Redox-Tunable Electroactive Materials

The combination of electron-withdrawing nitro and electron-donating tert-butyl groups creates a unique electronic environment that can be exploited to tune the redox potential of nitroaromatic-based electrode materials. The bromine atom serves as a handle for attaching the unit to conductive polymer backbones or surfaces [1].

Probe for Steric Effects in Cross-Coupling

Due to its exceptional steric demand, this compound is an ideal model substrate for mechanistic studies probing the limits of oxidative addition and transmetalation steps in Pd-catalyzed couplings. Reaction outcomes with various ligands and nucleophiles provide quantitative data on steric tolerance and catalyst design .

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand synthesis
Steric bulk and conformational locking
Atropisomeric purity and catalytic performance
Hindered amine light stabilizer precursor
Bromo handle for late-stage diversification
Polymer matrix compatibility and stabilizer efficiency
Electroactive material design
Tunable redox potential by nitro/tert-butyl balance
Electrochemical stability and surface attachment
Cross-coupling mechanistic studies
Extreme steric demand as model substrate
Catalyst tolerance and kinetic data generation

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